

# An In-depth Technical Guide to Non-sulfonated Cyanine3.5 NHS Ester

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## Compound of Interest

Compound Name: Cyanine3.5 NHS ester

Cat. No.: B606859

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For researchers, scientists, and drug development professionals, understanding the characteristics of fluorescent labeling reagents is paramount for successful experimental design and execution. This guide provides a comprehensive overview of the core properties of non-sulfonated **Cyanine3.5 NHS ester**, a widely used fluorescent dye for labeling biomolecules.

## Core Properties and Chemical Structure

Non-sulfonated **Cyanine3.5 NHS ester** is an amine-reactive fluorescent dye belonging to the cyanine family. It is frequently utilized for the covalent labeling of proteins, peptides, and amino-modified oligonucleotides.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amino groups, such as the side chain of lysine residues, to form a stable amide bond.[4][5] This reaction is typically carried out in a buffer with a pH of 8.3-8.5.[6][7]

A key characteristic of the non-sulfonated form is its solubility. It is generally insoluble in water and requires the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reaction in aqueous environments.[1][3][8] This contrasts with sulfonated cyanine dyes, which are water-soluble.[9][10]

Chemical Structure:

The chemical formula for non-sulfonated **Cyanine3.5 NHS ester** is C<sub>42</sub>H<sub>44</sub>N<sub>3</sub>BF<sub>4</sub>O<sub>4</sub>, and its molecular weight is approximately 741.62 g/mol.[1][3]

## Spectroscopic Properties

The fluorescence of Cyanine3.5 lies between that of Cyanine3 and Cyanine5.[9] It exhibits strong absorption in the orange region of the spectrum and emits in the orange-red region.

Property	Value	Reference
Maximum Absorption ( $\lambda_{\text{max}}$ )	591 nm	[1][3]
Maximum Emission ( $\lambda_{\text{em}}$ )	604 nm	[1][3]
Molar Extinction Coefficient ( $\epsilon$ )	116,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][3]
Fluorescence Quantum Yield ( $\Phi$ )	0.35	[1][3]
Correction Factor (CF260)	0.29	[1][3]
Correction Factor (CF280)	0.22	[1][3]

## Experimental Protocols

The following provides a generalized methodology for labeling proteins with non-sulfonated **Cyanine3.5 NHS ester**. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.[11]

### I. Reagent Preparation

- **Protein Solution:** Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The recommended buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer with a pH of 8.3-8.5.[6] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[6]
- **Dye Solution:** Prepare a stock solution of non-sulfonated **Cyanine3.5 NHS ester** in anhydrous DMF or DMSO.[6][12] This solution should be prepared fresh and protected from light. The concentration will depend on the desired dye-to-protein ratio.

### II. Labeling Reaction

- **Calculate Dye Amount:** A common starting point for mono-labeling is a molar excess of 8-10 fold of the NHS ester to the protein.<sup>[6][11]</sup> The required weight of the NHS ester can be calculated using the following formula:
- **Reaction Incubation:** Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.<sup>[13]</sup>

### III. Purification of the Conjugate

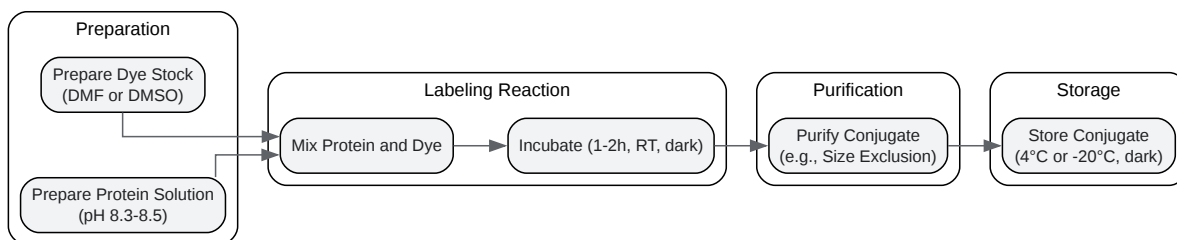
After the incubation period, it is crucial to remove any unreacted dye. This can be achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.<sup>[13][14]</sup>

### IV. Storage

Store the purified protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.<sup>[3][13]</sup> The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can help to stabilize the conjugate.<sup>[13]</sup>

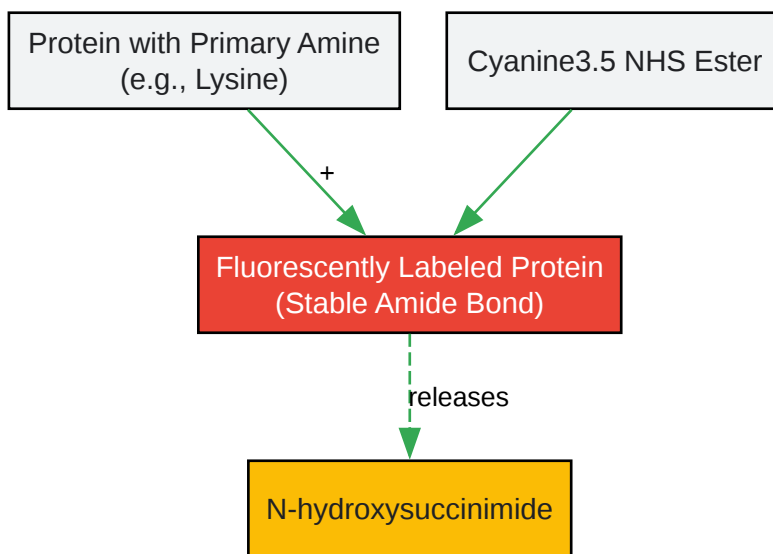
## Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in using non-sulfonated **Cyanine3.5 NHS ester**.



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Caption: General experimental workflow for protein labeling.



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Caption: Amine-reactive labeling pathway.

## Applications

Non-sulfonated **Cyanine3.5 NHS ester** is a versatile tool for a variety of fluorescence-based applications, including:

- Fluorescence Microscopy: For imaging the localization of labeled proteins within cells and tissues.[\[15\]](#)
- Flow Cytometry: For the detection and quantification of cell surface or intracellular proteins.[\[15\]](#)
- Immunoassays: As a detection reagent in assays such as ELISA and Western blotting.[\[15\]](#)
- Nucleic Acid Labeling: For labeling amino-modified oligonucleotides for use in techniques like fluorescence in situ hybridization (FISH).[\[2\]](#)[\[4\]](#)

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